molecular formula C18H20FN3O2 B14136012 1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine CAS No. 256951-83-4

1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine

Cat. No.: B14136012
CAS No.: 256951-83-4
M. Wt: 329.4 g/mol
InChI Key: LGBMYCZSVJBHAU-UHFFFAOYSA-N
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Description

1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyano group at the 4-position, and a disubstituted phenyl ring (4-fluoro-2-cyanophenyl) at the same position.

Key Characteristics (inferred from analogs):

  • Molecular Formula: Likely C₁₈H₁₉F₂N₃O₂ (based on substituent atomic composition).
  • Molecular Weight: Estimated ~365–370 g/mol (comparable to analogs like 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine, MW 354.37 ).
  • Functional Groups: Boc group: Enhances solubility and stability during synthesis. Cyano group: Modulates electronic properties and serves as a hydrogen-bond acceptor. Fluorine and cyano substituents on the phenyl ring: Influence lipophilicity, metabolic stability, and binding interactions.

Applications: Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or materials science, leveraging their piperidine core for bioactive molecule development .

Properties

CAS No.

256951-83-4

Molecular Formula

C18H20FN3O2

Molecular Weight

329.4 g/mol

IUPAC Name

tert-butyl 4-cyano-4-(2-cyano-4-fluorophenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H20FN3O2/c1-17(2,3)24-16(23)22-8-6-18(12-21,7-9-22)15-5-4-14(19)10-13(15)11-20/h4-5,10H,6-9H2,1-3H3

InChI Key

LGBMYCZSVJBHAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=C(C=C(C=C2)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Cyano and Fluoro Groups: The cyano and fluoro groups can be introduced through nucleophilic substitution reactions using reagents like cyanide salts and fluorinating agents.

    Protection with Boc Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the cyano or fluoro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Cyanide salts, fluorinating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be used in the development of bioactive compounds or as a probe in biochemical studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares key analogs of 1-Boc-4-cyano-4-aryl-piperidine derivatives, highlighting substituent variations and their physicochemical impacts:

Compound Name Substituent on Phenyl Ring CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine 2-CF₃ 634465-94-4 C₁₈H₂₁F₃N₂O₂ 354.37 High lipophilicity; drug intermediate
1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine 2,4-Cl₂ 216311-18-1 C₁₇H₂₀Cl₂N₂O₂ 355.26 Electron-withdrawing groups enhance stability
1-Boc-4-cyano-4-(2,5-difluorophenyl)-piperidine 2,5-F₂ - C₁₇H₁₉F₂N₂O₂ ~337 Improved metabolic resistance
1-Boc-4-cyano-4-(2-methoxyphenyl)-piperidine 2-OCH₃ 553631-31-5 C₁₈H₂₄N₂O₃ 316.39 Electron-donating group alters reactivity
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine 2-Naphthyl 167262-86-4 C₂₁H₂₄N₂O₂ 336.43 Extended aromatic system for π-π stacking
1-Boc-4-cyano-4-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-piperidine 3-(Cyclopropylmethoxy)-4-OCH₃ 666179-97-1 C₂₂H₃₀N₂O₄ 386.48 Bulky substituents for steric effects

Key Trends and Insights

Electron-donating groups (e.g., OCH₃) decrease logP, improving aqueous solubility .

Impact on Stability :

  • Halogenated derivatives (e.g., 2,4-Cl₂, 2-CF₃) exhibit enhanced thermal and oxidative stability due to strong C-X bonds .
  • Bulky substituents (e.g., cyclopropylmethoxy) reduce conformational flexibility, favoring specific binding conformations .

Pharmacological Relevance: Fluorine substituents (e.g., 4-fluoro-2-cyanophenyl) are common in CNS drugs due to their ability to cross the blood-brain barrier . Cyano groups mimic carbonyl functionalities, enabling hydrogen-bond interactions with biological targets .

Synthetic Utility :

  • Boc-protected derivatives are preferred intermediates in multi-step syntheses, as the Boc group is easily removed under acidic conditions .

Biological Activity

1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H18F2N4O2
  • Molecular Weight : 329.4 g/mol
  • Structure : The compound features a piperidine ring substituted with a cyano group and a fluorinated phenyl moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against several cancer cell lines. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • U-937 (leukemia)

The compound exhibited cytotoxic effects with IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and HCT-116 cell lines, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

Cell Line IC50 Value (µM) Reference Compound
MCF-70.12Doxorubicin
HCT-1161.54Doxorubicin
U-9370.78Doxorubicin

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays demonstrated that the compound triggers apoptotic pathways in a dose-dependent manner, leading to increased caspase activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli

The minimal inhibitory concentration (MIC) values for these bacteria were found to be within the range of 0.0039 to 0.025 mg/mL, indicating significant antibacterial potential .

Bacterial Strain MIC Value (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:

  • A study reported that modifications in the piperidine ring significantly influenced the biological activity, suggesting that electron-withdrawing groups enhance potency .
  • Another research highlighted that compounds with similar structures exhibited higher selectivity and activity against specific cancer cell lines, reinforcing the need for further exploration into structure-activity relationships (SAR) .

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